Field: Neurology and Toxicology
Application: Thujone is known for its neurotoxic effects.
Methods: These effects are studied using in vitro experiments.
Field: Genetics and Oncology
Application: Thujone has been found to have genotoxic and carcinogenic properties.
Methods: These properties are also studied using in vitro experiments.
Field: Endocrinology
Application: Thujone may have potential antidiabetic activities.
Results: Data on antidiabetic activities of thujones may show new ways to use them.
Field: Microbiology
Application: Thujone may have potential antimicrobial activities.
Results: Data on antimicrobial activities of thujones may show new ways to use them.
Field: Oncology
Methods: The compounds showed dose-dependent activity at concentrations ranging from 50–400 μg/mL.
Field: Organic Chemistry
Application: α,β-Thujone can be used as a chiral synthon in the total synthesis of (+)-β-cyperone and several bicyclo [3. .
Field: Entomology and Parasitology
Application: Thujone is reported to have insecticidal and anthelmintic activity.
Field: Food Science
Application: Thujone is produced by several plants that are frequently used for flavoring foods and beverages.
Field: Botany
Field: Pharmacology
Application: Thujone is reported to have antinociceptive activity, which means it can reduce sensitivity to painful stimuli.
Alpha, beta-Thujone is a monoterpene ketone predominantly found in two isomeric forms: (−)-alpha-thujone and (+)-beta-thujone. These compounds are primarily extracted from plants such as Artemisia absinthium (wormwood) and Thuja plicata (western red cedar). Alpha-thujone is often associated with the spirit absinthe, where it has been historically linked to psychoactive effects, although modern studies suggest that its concentrations are too low to be responsible for such effects .
The primary mechanism of action of alpha-thujone is its interaction with GABA(A) receptors in the nervous system. These receptors are involved in inhibitory neurotransmission, and alpha-thujone competitively blocks the binding of GABA, the main inhibitory neurotransmitter [, ]. This leads to increased neuronal activity, potentially resulting in a range of effects, including seizures at high doses []. Beta-thujone exhibits a weaker effect on GABA(A) receptors compared to alpha-thujone [].
Alpha-thujone is considered a neurotoxin at high doses, and can cause seizures and convulsions []. The median lethal dose (LD50) of alpha-thujone in mice is around 45 mg/kg [].
The safety profile of beta-thujone is less well-understood, but it is believed to be less toxic than alpha-thujone due to its weaker interaction with GABA(A) receptors [].
Consumption of thujone-containing plants or absinthe in large quantities can be dangerous and lead to adverse effects. Current regulations in Europe limit the thujone content in absinthe [].
The biosynthesis of thujone involves several enzymatic reactions starting from geranyl diphosphate. The pathway includes:
Alpha-thujone acts as a competitive antagonist at GABA_A receptors, leading to increased neuronal excitability, which can result in muscle spasms and convulsions at high doses .
Alpha-thujone exhibits significant biological activity, primarily as a modulator of the GABA-gated chloride channel. It is approximately 2-3 times more potent than beta-thujone in this regard. The compound has been shown to inhibit GABA_A receptor activation, resulting in potential neurotoxic effects such as seizures and convulsions . The median lethal dose (LD50) for alpha-thujone in mice is reported to be around 45 mg/kg, indicating its toxicity .
Alpha, beta-Thujone can be synthesized through several methods:
Alpha, beta-Thujone has various applications:
Research indicates that alpha-thujone interacts with several neurotransmitter receptors beyond GABA_A, including serotonin 5-HT_3 and cannabinoid CB1 receptors. These interactions suggest a complex pharmacological profile that could influence mood and perception. Studies have shown that while alpha-thujone binds competitively to GABA_A receptors, its effects can vary based on receptor subtype sensitivity .
Several compounds share structural similarities with alpha, beta-thujone, each exhibiting unique biological activities:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Camphor | Monoterpene | Antimicrobial, anti-inflammatory | Widely used in medicinal formulations |
Menthol | Monoterpene | Cooling effect, analgesic | Commonly used in topical products |
Cineole | Monoterpene | Antiseptic, expectorant | Found in eucalyptus oil |
Limonene | Monoterpene | Antioxidant, anti-inflammatory | Commonly used in food flavoring |
Alpha-thujone's primary distinction lies in its potent neurotoxic effects mediated through GABA_A receptor antagonism, which sets it apart from other monoterpenes that generally exhibit milder biological activities .
Alpha,beta-thujone, a bicyclic monoterpene ketone, was first isolated in 1845 from wormwood (Artemisia absinthium) oil during investigations into the chemical composition of absinthe. Its structural characterization progressed in the late 19th century, coinciding with debates about absinthe’s psychoactive properties. French psychiatrist Valentin Magnan erroneously attributed absinthe’s purported hallucinogenic effects to thujone in the 1860s, claiming it induced seizures and mental deterioration. This association persisted until the 20th century, when advanced analytical techniques revealed thujone’s low concentrations in historical and modern absinthes (typically <50 mg/L).
The stereoisomeric complexity of thujone was resolved gradually. Early studies identified (−)-α-thujone and (+)-β-thujone as the predominant natural forms. In 2016, previously unobserved stereoisomers—(+)-α-thujone and (−)-β-thujone—were detected in Salvia officinalis essential oil, expanding understanding of its stereochemical diversity.
Alpha,beta-thujone exemplifies the ecological role of monoterpenes in plant defense. It accumulates in glandular structures of Thuja plicata (western redcedar), Artemisia absinthium, and Salvia officinalis, deterring herbivores like elk and deer through neurotoxic effects. Its biosynthesis involves a conserved pathway:
Stereochemical variations arise from plant-specific enzymes. For example, Thuja plicata produces (−)-α-thujone via trans-sabinol intermediates, while Salvia officinalis generates (+)-α-thujone using cis-sabinol. These differences underscore evolutionary adaptations in terpene biosynthesis.
Plant Species | Tissue | α-Thujone (%) | β-Thujone (%) | Source |
---|---|---|---|---|
Salvia officinalis | Leaves | 40.1–46.5 | 4.1–5.6 | |
Thuja occidentalis | Twigs/leaves | 61.0–64.4 | 10.4–10.7 | |
Tanacetum vulgare | Inflorescences | Not detected | 6.06 |
Recent studies focus on three areas:
Alpha,beta-thujone is a ketone and monoterpene compound with the molecular formula carbon ten hydrogen sixteen oxygen (C₁₀H₁₆O) [1] [2] [3]. The molecular weight of thujone is established at 152.23 grams per mole, with more precise calculations indicating 152.2334 grams per mole [2] [3] [4]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for thujone is USMNOWBWPHYOEA-MRTMQBJTSA-N [3].
The compound exists primarily as a mixture of two diastereomeric forms, with commercial preparations typically containing approximately 70% alpha-thujone and 10% beta-thujone [2] [5]. The Chemical Abstracts Service registry number for the alpha,beta-thujone mixture is 76231-76-0 [5].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₆O | [1] [2] [3] |
Molecular Weight | 152.23 g/mol | [2] [4] |
Exact Mass | 152.120115 g/mol | [6] |
Density | 0.925 g/mL at 25°C | [2] [5] |
Refractive Index | n₂₀/D 1.455 | [2] [5] |
Boiling Point | 84-86°C at 17 mmHg | [2] [4] [5] |
Thujone possesses a distinctive bicyclic structure classified as bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl) [1] [3] [7]. The molecule features a fused ring system consisting of a five-membered cyclopentanone ring and a three-membered cyclopropane ring [1] [8]. This bicyclic framework represents the core structural motif that defines the thujone family of compounds.
The five-membered ring in thujone exhibits near-planarity, with only slight distortion from a flat conformation [8] [9]. The cyclopropane ring introduces significant structural rigidity to the molecule due to the inherent angle strain associated with three-membered rings [9]. The ketone functional group is positioned at carbon-3 of the bicyclic system, contributing to the compound's chemical reactivity and spectroscopic properties [1] [8].
The molecule contains two significant substituents: a methyl group at carbon-4 and an isopropyl group at carbon-1 [1] [6]. These substituents play crucial roles in determining the stereochemical properties and biological activities of the different thujone isomers [1] [10].
Thujone occurs in four distinct stereoisomeric forms, encompassing both enantiomeric and diastereomeric relationships [1]. The naturally occurring forms include (-)-alpha-thujone and (+)-beta-thujone, which represent the most commonly encountered isomers in plant essential oils [1] [10]. In 2016, researchers identified the additional stereoisomers (+)-alpha-thujone and (-)-beta-thujone in nature, specifically in Salvia officinalis [1].
The alpha-thujone enantiomers are characterized by the following stereochemical descriptors: (-)-alpha-thujone corresponds to the (1S,4R,5R)-stereoisomer, while (+)-alpha-thujone represents the (1R,4S,5S)-stereoisomer [11] [6] [12]. The International Union of Pure and Applied Chemistry nomenclature for these compounds follows the systematic naming convention: (1S,4R,5R)-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one for (-)-alpha-thujone and (1R,4S,5S)-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one for (+)-alpha-thujone [1] [11] [6].
Beta-thujone enantiomers exhibit different stereochemical configurations at carbon-4, distinguishing them from their alpha counterparts [1] [13]. The (+)-beta-thujone isomer corresponds to the (1S,4S,5R)-stereoisomer, while (-)-beta-thujone represents the (1S,4R,5R)-configuration [1] [13].
The configurational differences between alpha- and beta-thujone arise primarily from the stereochemistry at carbon-4, where the methyl substituent adopts different spatial orientations [1] [10]. In alpha-thujone, the methyl group at carbon-4 occupies a position that creates specific steric interactions with the isopropyl substituent at carbon-1 [8]. Beta-thujone exhibits an alternative configuration at this position, resulting in distinct physical and chemical properties [1] [10].
Crystallographic studies have provided detailed structural information about thujone molecules [14] [15] [16]. Recent advances in co-crystallization techniques using tetraaryladamantane chaperones have enabled high-resolution structural determination of small molecules including thujone [15] [16]. These methods have facilitated the unambiguous assignment of absolute configurations for thujone stereoisomers through single-crystal X-ray diffraction analysis [14] [15].
The absolute configurations of thujone isomers have been confirmed through multiple analytical approaches, including nuclear magnetic resonance spectroscopy and X-ray crystallography [17] [15] [16]. The configurational analysis reveals that the stereochemical differences significantly influence the biological activities and pharmacological properties of the individual isomers [10] [18].
The natural occurrence of thujone isomers exhibits characteristic distribution patterns that vary among plant species and developmental stages [19] [20]. In most natural sources, alpha-thujone and beta-thujone occur as mixtures rather than pure individual isomers [1] [19] [20]. The typical ratio of alpha-thujone to beta-thujone in plant essential oils ranges from 1:2 to varying proportions depending on the botanical source [1] [19].
Commercial preparations of alpha,beta-thujone demonstrate standardized isomeric compositions, with technical-grade materials containing approximately 70% alpha-thujone and 10% beta-thujone [2] [5]. The remaining composition consists of related monoterpene compounds and minor impurities [2] [5].
Plant developmental studies have revealed dynamic changes in thujone isomer ratios throughout growth cycles [19]. Research on Artemisia species has shown that the ratio of alpha-thujone increases in flowers during plant development, while beta-thujone reaches highest ratios at the post-flowering stage [19]. In leaf tissues, neither thujone isomer showed significant changes during development, but the sum of both isomers increased substantially in flowers from 68.3% at floral budding to 81.3% after flowering [19].
Plant Source | Alpha-Thujone (%) | Beta-Thujone (%) | Total Thujone (%) | Reference |
---|---|---|---|---|
Artemisia absinthium | Variable | Variable | 68.3-81.3 | [19] |
Salvia species | 0.6-61.4 | 0.6-19.5 | Variable | [20] |
Commercial mixture | ~70 | ~10 | ~80 | [2] [5] |
Tansy oil | ~25 | ~25 | ~50 | [18] |
Quantitative analytical methods have been developed to determine total thujone content and isomeric ratios in various matrices [17] [20]. Proton nuclear magnetic resonance spectroscopy has proven particularly valuable for rapid determination of total thujone concentrations, with detection limits of 0.3 milligrams per liter and quantification limits of 0.9 milligrams per liter [17].
The molecular geometry of thujone is fundamentally determined by its bicyclic framework and the spatial arrangement of its substituents [8] [9]. The bicyclo[3.1.0]hexane core system creates a rigid molecular scaffold that constrains the conformational flexibility of the molecule [8] [9]. The cyclopropane ring introduces significant angle strain, as the carbon-carbon-carbon bond angles are compressed to approximately 60 degrees, substantially less than the optimal tetrahedral angle of 109.5 degrees [9].
The five-membered ring adopts an envelope conformation that minimizes torsional strain while maintaining near-planarity [8] [9]. This conformational preference allows for optimal orbital overlap in the formation of carbon-carbon bonds while reducing eclipsing interactions between adjacent substituents [9]. The envelope conformation is characterized by one carbon atom being displaced above or below the plane of the other four ring carbons [9].
Chemical bonding analysis reveals that the cyclopropane ring employs bent bonds, often referred to as banana bonds, to accommodate the severe angular constraints [9]. These bent bonds result from the overlap of atomic orbitals at angles that deviate from the ideal linear arrangement, leading to weakened carbon-carbon bonds within the three-membered ring [9]. The carbon-carbon bond strength in cyclopropane systems is typically reduced compared to acyclic systems due to this orbital misalignment [9].
The ketone functional group at carbon-3 introduces planar geometry around the carbonyl carbon, with bond angles approaching 120 degrees consistent with trigonal planar hybridization [8]. The carbonyl oxygen participates in resonance interactions that influence the electronic distribution throughout the bicyclic system [8].
Substituent effects play crucial roles in determining the overall molecular geometry and conformational preferences [8]. The isopropyl group at carbon-1 introduces steric bulk that influences the spatial orientation of other substituents and affects the stability of different conformational arrangements [8]. The methyl group at carbon-4 provides additional steric considerations that contribute to the stereochemical distinctions between alpha- and beta-thujone isomers [8].
Acute Toxic;Irritant;Health Hazard